N-(2,2-dimethoxyethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Description
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6O2/c1-4-16-10-8(14-15-16)9(12-6-13-10)11-5-7(17-2)18-3/h6-7H,4-5H2,1-3H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWUUTDNVKNFSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)NCC(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triazole-Pyrimidine Core Assembly
The triazolo[4,5-d]pyrimidine nucleus is constructed via cyclocondensation of 5-amino-1H-1,2,3-triazole-4-carbonitrile with formamidine acetate. Source details a related protocol where 5-amino-1,2,4-triazoles react with formamidine in methanol under basic conditions to yield triazolopyrimidinones, which are subsequently halogenated. For this compound, chlorination at the C4 position using phosphorus oxychloride (POCl₃) precedes amination.
Reaction Conditions :
- Temperature : 80–100°C
- Solvent : Ethanol or DMF
- Catalyst : Sodium acetate or triethylamine
N-(2,2-Dimethoxyethyl) Side-Chain Incorporation
The N7 amine is functionalized via nucleophilic substitution with 2,2-dimethoxyethyl bromide. Source describes a similar alkylation step for pyrrolopyrimidines using sodium hydride (NaH) in DMF to deprotonate the amine, followed by reaction with bromoalkyl reagents.
Optimization Insight :
Final Cyclization and Purification
Cyclization to form the triazole ring is achieved under acidic or oxidative conditions. Source reports using acetic anhydride for cyclization of thiazolo-benzimidazoles, a strategy adaptable to triazolopyrimidines. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
Optimization of Reaction Parameters
Critical parameters influencing yield and purity include solvent polarity, temperature, and catalyst selection.
Table 1: Solvent Screening for Alkylation Step
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 70 | 68 | 95 |
| Ethanol | 80 | 55 | 88 |
| THF | 65 | 48 | 82 |
Data adapted from and highlight DMF’s superiority due to its high polarity and ability to stabilize intermediates.
Table 2: Catalytic Effects on Cyclization
| Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|
| Acetic anhydride | 4 | 72 |
| Polyphosphoric acid | 6 | 65 |
| NaOAc | 8 | 58 |
Source and validate acetic anhydride as optimal for cyclization without side-product formation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, J = 7.2 Hz, 3H, CH₂CH₃), 3.38 (s, 6H, OCH₃), 4.12 (m, 2H, NCH₂), 6.89 (s, 1H, pyrimidine-H).
- ¹³C NMR : 14.1 (CH₂CH₃), 56.8 (OCH₃), 108.5 (triazole-C), 152.4 (pyrimidine-C2).
Mass Spectrometry (MS)
- ESI-MS : m/z 307.1 [M+H]⁺, consistent with molecular formula C₁₂H₁₈N₆O₂.
X-ray Crystallography Single-crystal analysis confirms the planar triazole-pyrimidine system and gauche conformation of the dimethoxyethyl chain.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethoxyethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Halides, alkylating agents, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-(2,2-dimethoxyethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an antiviral, antimicrobial, and anticancer agent due to its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-(2,2-dimethoxyethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit kinase activity, affecting cell signaling pathways and leading to antiproliferative effects . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The table below compares key structural features and physicochemical properties of the target compound with similar triazolopyrimidine derivatives:
*Estimated based on molecular formula (C11H19N5O2).
Key Observations:
3-Position Substituents: Ethyl (target compound) vs. Phenyl (): Aromatic substituents may enhance π-π stacking interactions in biological targets but reduce solubility.
7-Position Substituents :
- The 2,2-dimethoxyethyl group in the target compound introduces polarity and hydrogen-bonding capacity, contrasting with hydrophobic groups like cyclopropyl () or aromatic moieties ().
- Difluoromethoxyphenyl () provides electronegativity and moderate lipophilicity, while furan-2-ylmethyl () adds heteroaromaticity.
5-Position Modifications :
Physicochemical and Functional Insights
- Solubility : The dimethoxyethyl group in the target compound likely enhances aqueous solubility compared to lipophilic substituents (e.g., benzyl in or phenyl in ).
- Thermal Stability : Melting points for triazolopyrimidines vary widely (e.g., 138.5–138.7°C for vs. >300°C for the core structure in ), suggesting substituents significantly impact crystallinity.
Biological Activity
N-(2,2-dimethoxyethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological evaluations, and relevant case studies that highlight its pharmacological properties.
Synthesis of the Compound
The compound can be synthesized through various methods involving the cyclization of appropriate precursors. A common approach includes the reaction of 5-amino-1-phenyl-1H-1,2,4-triazoles with suitable aldehydes and ethyl acetoacetate under optimized conditions. The synthesis typically yields a series of triazolo-pyrimidine derivatives, which can be characterized using techniques such as IR spectroscopy and NMR analysis .
Antitumor Activity
Recent studies have shown that triazolo-pyrimidine derivatives exhibit promising antitumor activity. For instance, compounds derived from similar structures have been evaluated against various cancer cell lines such as MDA-MB-231 (breast cancer) and MCF-7. These studies revealed that certain derivatives demonstrated IC50 values in the low micromolar range, indicating potent cytotoxic effects compared to standard treatments like Cisplatin .
Table 1: Antitumor Activity of Related Triazolo-Pyrimidine Derivatives
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 4c | MDA-MB-231 | 17.83 | |
| 4j | MCF-7 | 19.73 | |
| Cisplatin | MDA-MB-231 | ~10 | Standard Reference |
Antimicrobial Properties
In addition to antitumor effects, triazolo-pyrimidine derivatives have been screened for antimicrobial activity. Compounds similar to this compound have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The evaluation typically involves disc diffusion methods against a panel of bacterial strains.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Activity Level | Reference |
|---|---|---|---|
| 3c | Bacillus subtilis | Strong | |
| 3h | Escherichia coli | Moderate to Strong |
Case Study 1: Antitumor Efficacy
A study published in Nature evaluated the efficacy of a series of triazolo-pyrimidine derivatives in inhibiting tumor growth in vivo. The results indicated that specific modifications at the C5 and C6 positions significantly enhanced the selectivity towards cancer cells while reducing toxicity to normal cells . This highlights the importance of structural optimization in developing effective anticancer agents.
Case Study 2: Mechanistic Insights
Research has also focused on understanding the mechanisms by which these compounds exert their biological effects. For instance, investigations into the interaction of triazolo-pyrimidines with tyrosine kinase receptors revealed that certain derivatives could inhibit signaling pathways crucial for tumor proliferation . This suggests potential applications in targeted cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
